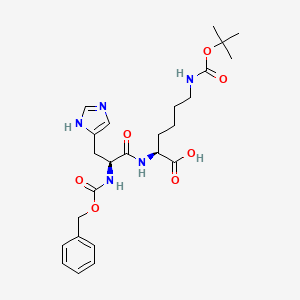

![molecular formula C8H11F3N4 B1458858 [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine CAS No. 1394116-51-8](/img/structure/B1458858.png)

[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Descripción general

Descripción

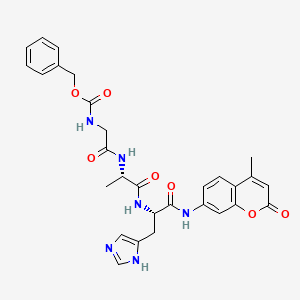

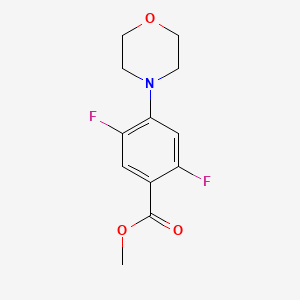

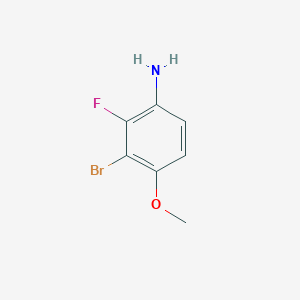

“[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” is a chemical compound . It is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, which has been studied for potential antiviral and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” includes a [1,2,4]triazolo[4,3-a]pyridine ring with a trifluoromethyl group attached . The molecular formula is C8H11F3N4 .Chemical Reactions Analysis

The specific chemical reactions involving “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” include a molecular weight of 293.12 . The compound is a powder at room temperature . More specific properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación

Antibacterial Activity

The triazolopyridine derivatives, including our compound of interest, have been synthesized and evaluated for their antibacterial activity . These compounds have shown moderate to good activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated superior antibacterial activities with minimum inhibitory concentrations (MICs) comparable to first-line antibacterial agents like ampicillin .

Antifungal Applications

Triazole compounds are known for their antifungal properties . The triazole ring, present in our compound, is a common feature in several antifungal drugs such as fluconazole and voriconazole. These drugs are effective against a range of fungal pathogens, indicating the potential of our compound in antifungal pharmacotherapy .

Mecanismo De Acción

Target of Action

Similar compounds have shown promising anti-cancer properties .

Mode of Action

It has been suggested that similar compounds may induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in certain cells .

Biochemical Pathways

Similar compounds have been shown to affect the mitochondrial apoptotic pathway .

Result of Action

Similar compounds have shown promising anti-cancer properties, with one study showing that a similar compound had remarkable anticancer activity on ht-29 cells .

Safety and Hazards

Direcciones Futuras

The [1,2,4]triazolo[4,3-a]quinoxaline family, which includes “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine”, has been studied for potential antiviral and antimicrobial activities . Future research could explore these properties further, as well as investigate the specific synthesis, chemical reactions, mechanism of action, and safety of this compound .

Propiedades

IUPAC Name |

[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5/h5H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVOJELSYUUTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.